molecular formula C13H10O3 B1598128 2-(4-hydroxyphenyl)benzoic Acid CAS No. 67526-82-3

2-(4-hydroxyphenyl)benzoic Acid

Cat. No. B1598128
Key on ui cas rn: 67526-82-3
M. Wt: 214.22 g/mol
InChI Key: WJRHSYCQNCDYMN-UHFFFAOYSA-N
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Patent
US05167857

Procedure details

A mixture of 25 g of 4-methoxybiphenyl-4-carboxylic acid, 1 1 of acetic acid and 200 ml of 48% bromic acid was refluxed for 12-14 hours and then thrown into 2.5 l of water. After cooling, the resultant crystal was collected to obtain 4'-hydroxybiphenylcarboxylic acid.
Name
4-methoxybiphenyl-4-carboxylic acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1(C(O)=O)[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][CH2:4]1.[C:18]([OH:21])(=[O:20])C.Br(O)(=O)=O>O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[C:10]([C:18]([OH:21])=[O:20])=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
4-methoxybiphenyl-4-carboxylic acid
Quantity
25 g
Type
reactant
Smiles
COC1(CC=C(C=C1)C1=CC=CC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
Br(=O)(=O)O
Step Two
Name
Quantity
2.5 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 12-14 hours
Duration
13 (± 1) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the resultant crystal was collected

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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